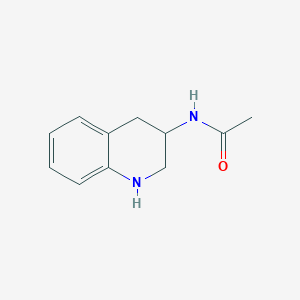

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide

Description

Historical Context and Discovery of Tetrahydroquinoline Acetamide Derivatives

The exploration of tetrahydroquinoline derivatives began in the early 20th century with the isolation of natural alkaloids containing this scaffold, though synthetic access to this compound emerged later through advances in cyclization methodologies. Initial synthetic routes relied on classical approaches like the Bischler-Napieralski reaction, but these often suffered from harsh conditions and low yields (typically 30-45%). The development of α-amidoalkylation reactions in the 1990s marked a turning point, enabling direct introduction of the acetamide group during ring formation.

Key milestones include:

- 1987 : First reported use of polyphosphoric acid (PPA) for tetrahydroisoquinoline cyclization, achieving 42-82% yields for acetamide derivatives

- 2009 : PubChem registration of the (S)-enantiomer (CID 28121821), confirming its stereochemical stability

- 2014 : Pd-catalyzed asymmetric carboamination techniques producing enantiomeric ratios >90:10

- 2023 : Povarov [4+2] cycloadditions optimizing diastereoselectivity to 98:2 ratios

These advances transformed this compound from a structural curiosity to a versatile synthetic intermediate.

Significance in Heterocyclic Chemistry Research

The tetrahydroquinoline-acetamide system exemplifies three key trends in modern heterocyclic synthesis:

Convergent Synthesis Strategies :

Stereochemical Control :

Functional Group Compatibility :

This versatility makes the scaffold ideal for parallel synthesis campaigns and late-stage diversification.

Tetrahydroquinoline Scaffold in Natural Products and Bioactive Compounds

While this compound itself isn't naturally occurring, its structural relatives feature prominently in bioactive alkaloids:

Synthetic derivatives maintain these bioactivities while improving metabolic stability. For example:

Pharmaceutical Significance and Research Relevance

The pharmacological potential of this compound derivatives stems from three key attributes:

Blood-Brain Barrier Permeability :

Target Versatility :

Synthetic Scalability :

Ongoing research focuses on leveraging these properties for:

- Allosteric modulators with reduced side-effect profiles

- Photopharmacological agents via azobenzene incorporations

- PROTAC degraders targeting undruggable proteins

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEIEGOMGWEGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-80-2 | |

| Record name | N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Multicomponent Imine-Diels-Alder (iDA) Reaction

This compound is synthesized via a Lewis acid-catalyzed iDA reaction, involving:

-

Reactants : Substituted aniline, aldehyde (e.g., pentanal), and NVF (N-vinylformamide)

-

Catalyst : BiCl₃ (10 mol%)

-

Conditions : Acetonitrile solvent, room temperature, 4 hours

-

Yield : High yields (exact values unspecified)

The reaction proceeds through imine formation followed by cyclization to form the tetrahydroquinoline core .

| Step | Component | Role | Conditions |

|---|---|---|---|

| 1 | Aniline derivative | Nucleophile | CH₃CN, rt, 4h |

| 2 | Aldehyde | Electrophile | BiCl₃ catalysis |

| 3 | NVF | Cyclization partner | Quenched with Na₂CO₃ |

N-Deacetylation

The acetamide group undergoes selective deacetylation under reducing conditions:

-

Reagent : DIBAL-H (Diisobutylaluminum hydride)

-

Conditions : Anhydrous DCM, 0°C to rt

-

Outcome : Cleavage of the acetyl group to yield the primary amine .

This reaction is critical for modifying the compound’s pharmacophore while retaining the tetrahydroquinoline scaffold.

Electrophilic Substitution

The aromatic ring in the tetrahydroquinoline moiety participates in electrophilic substitution reactions:

-

Nitration : Introduces nitro groups at position 6 (observed in derivatives) .

-

Halogenation : Chlorination at position 6 using Cl₂ or SOCl₂ .

Substituents on the ring significantly influence regioselectivity and reaction rates.

Hydrogenation and Oxidation

-

Hydrogenation : The tetrahydroquinoline ring can undergo further hydrogenation under high-pressure H₂/Pd-C, though this is rarely required due to its pre-saturated structure.

-

Oxidation : The tertiary amine in the ring may oxidize to form N-oxides under strong oxidizing agents like m-CPBA.

Nucleophilic Acyl Substitution

The acetamide group participates in nucleophilic reactions:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond to yield carboxylic acid and amine .

-

Transacetylation : Reacts with acyl chlorides to form mixed anhydrides.

Condensation Reactions

The compound reacts with ketones or aldehydes in aldol-like condensations, facilitated by bases like NaH:

| Substrate | Product Type | Conditions |

|---|---|---|

| Benzaldehyde | Schiff base derivatives | EtOH, reflux, 6h |

Stereochemical Considerations

The (R)- and (S)-enantiomers ([CID 22882465] and [CID 28121821] ) exhibit distinct reactivity in asymmetric catalysis:

-

Chiral Resolution : Separation via chiral HPLC or enzymatic methods.

-

Catalytic Activity : (R)-enantiomer shows higher affinity for PDE inhibition in biochemical assays.

Biological Interactions (Relevance to Reactivity)

-

Enzyme Inhibition : Binds to phosphodiesterase (PDE) active sites via H-bonding (amide NH) and π-π stacking (quinoline ring), modulating cAMP levels.

-

Metabolic Reactions : Undergoes hepatic CYP450-mediated oxidation to form hydroxylated metabolites.

Scientific Research Applications

Pharmacological Applications

- Neuroprotective Effects

-

Anticancer Activity

- Studies have demonstrated that derivatives of tetrahydroquinoline compounds possess antiproliferative effects against various cancer cell lines. For instance, one study found that certain derivatives had significant activity against nasopharyngeal carcinoma with an IC50 value of 0.6 μM . The mechanisms involve alterations in cell cycle distribution and induction of apoptosis.

- Orexin Receptor Antagonism

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a study evaluating various tetrahydroquinoline derivatives for their anticancer properties, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highlighted for its significant activity against nasopharyngeal carcinoma cells. The study reported that this compound altered cell division dynamics and induced S phase accumulation in a concentration-dependent manner .

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

- N,N-Dimethyl-2-(3,7,8-trimethyltetrahydroquinolin-2-yl)acetamide (3i): Molecular Formula: C₁₆H₂₅N₂O Key Differences: The acetamide nitrogen is dimethylated, and the tetrahydroquinoline core has methyl groups at positions 3, 7, and 6. Synthetic Yield: 22%, lower than the parent compound’s typical yields, likely due to steric hindrance from methyl groups .

- 2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide: Molecular Formula: C₁₁H₁₁F₃N₂O Key Differences: A trifluoroacetamide group replaces the acetamide, and the core is isoquinoline (vs. quinoline). Impact: The electronegative trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility .

Core Modifications and Functionalization

- N-((1-(1H-imidazole-1-carbonyl)azetidin-3-yl)tetrahydroquinolin-2-yl)methylacetamide (8j): Molecular Formula: C₂₀H₂₂N₄O₂ Key Differences: An imidazole-carbonyl-azetidine moiety is appended to the tetrahydroquinoline core. Synthetic Yield: 74%, achieved via optimized flash chromatography . Impact: The polar imidazole group increases hydrophilicity, improving solubility for biological assays .

14d (MOR-targeted derivative) :

Heterocyclic Analogues

- Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamides (4a-h): Core Structure: Quinoxaline (instead of tetrahydroquinoline). Impact: The planar quinoxaline ring enhances π-π stacking interactions, useful in kinase inhibition studies .

Comparative Data Table

Research Implications

- Structure-Activity Relationships (SAR) : Substituents on the acetamide nitrogen (e.g., dimethyl, trifluoro) modulate electronic properties and binding kinetics. Bulkier groups (e.g., naphthalen-2-ylmethyl in 14d) enhance target affinity but may limit bioavailability .

- Synthetic Accessibility : Higher yields (e.g., 74% for 8j vs. 22% for 3i ) correlate with reduced steric complexity and optimized purification methods.

- Biological Relevance : The parent compound’s collision cross-section data provides a benchmark for conformational studies of analogues in gas-phase analyses.

Biological Activity

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline framework with an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 234.28 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological profile.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Properties : this compound has shown promise in cancer research. It appears to inhibit cell proliferation by modulating enzyme activity involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties through its action as a glucocorticoid receptor agonist. This mechanism may help reduce inflammation by inhibiting the expression of pro-inflammatory cytokines .

The biological activity of this compound is largely dependent on its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to affect phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis .

- Receptor Modulation : Its role as a glucocorticoid receptor agonist suggests that it may mimic steroid actions in the body, leading to altered gene expression and reduced inflammation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes some related compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(1,2,3,4-Tetrahydroquinolin-5-YL)acetamide | Tetrahydroquinoline derivative | Anticancer properties |

| N-(naphthalen-2-yl)acetamide | Aromatic amide | Antiproliferative activity |

| 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin)butanamide | Tetrahydroquinoline derivative | Antimicrobial and anticancer |

The specific substitution pattern on the tetrahydroquinoline ring and the acetamide functionality contribute significantly to the compound's distinct pharmacological profile compared to other derivatives.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound inhibited cell growth significantly more than control groups. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity against Gram-positive and Gram-negative bacteria, this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide, and what key reagents are involved?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Acetic anhydride or acetyl chloride reacts with the amine group of the tetrahydroquinoline moiety under basic conditions (e.g., triethylamine) .

- Reductive amination : If intermediates require reduction, sodium borohydride (NaBH₄) or catalytic hydrogenation may be used .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is employed to isolate the final product .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., acetamide methyl group at ~2.1 ppm) and confirm the tetrahydroquinoline scaffold .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide group .

Q. What functional groups in this compound influence its biological activity?

- Methodological Answer :

- Acetamide moiety : Enhances solubility and hydrogen-bonding interactions with biological targets .

- Tetrahydroquinoline core : The aromatic system and tertiary amine enable π-π stacking and basicity, critical for receptor binding .

- Substituent analysis : Methyl or halogen groups on the quinoline ring modulate lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can contradictions in NMR data during synthesis be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., conformational isomerism in the tetrahydroquinoline ring) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating proton-proton and proton-carbon couplings .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline material is obtainable .

Q. What strategies optimize reaction yield in multi-step syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in exothermic steps .

- Microwave-Assisted Synthesis : Accelerates reaction times for slow steps (e.g., cyclization) .

- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent polarity, catalyst loading) maximizes yield .

Q. How can in silico modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., TRPM3 channels) using the compound’s 3D structure .

- QSAR Studies : Quantitative structure-activity relationships correlate substituent effects (e.g., logP, polar surface area) with activity data .

- MD Simulations : Molecular dynamics assess stability of ligand-receptor complexes over time .

Q. How can solubility challenges in pharmacological assays be addressed?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility via protonation of the tertiary amine .

Q. What analytical methods validate purity for in vivo studies?

- Methodological Answer :

- HPLC-UV/ELSD : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels .

- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

- TGA/DSC : Thermogravimetric analysis ensures thermal stability and absence of solvent residues .

Data Contradiction and Resolution

Q. How to interpret conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. primary neurons) .

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out interactions with unrelated receptors .

- Metabolic Stability Assays : Incubate with liver microsomes to assess if rapid degradation explains variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.